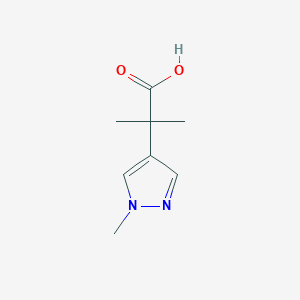
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Vue d'ensemble
Description
“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a compound with the CAS Number: 1249313-28-7 . It has a molecular weight of 168.2 and its IUPAC name is the same as the given name . The compound is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” were not found, there are general synthetic routes for imidazole and its derived products . Imidazole was first synthesized by glyoxal and ammonia . Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a powder in physical form . It has a molecular weight of 168.2 . The compound is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
-
Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery. They are often used as scaffolds in the synthesis of bioactive chemicals. Pyrazole derivatives have been found to possess various pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
-
Agrochemistry : Pyrazoles are also used in agrochemistry. They can be used to synthesize various pesticides and herbicides.
-
Coordination Chemistry : In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals. These complexes can have a variety of applications, including catalysis and materials science.
-
Organometallic Chemistry : Pyrazoles can also be used in organometallic chemistry. They can form organometallic compounds, which have applications in catalysis, materials science, and medicinal chemistry.
-
Synthesis of Other Chemical Compounds : Pyrazole derivatives can be used as intermediates in the synthesis of other chemical compounds. For example, 2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a compound that can be used in the synthesis of other chemicals .
-
Antileishmanial and Antimalarial Evaluation : Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which could be useful in the development of antileishmanial and antimalarial drugs .
-
Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery. They are often used as scaffolds in the synthesis of bioactive chemicals. Pyrazole derivatives have been found to possess various pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
-
Agrochemistry : Pyrazoles are also used in agrochemistry. They can be used to synthesize various pesticides and herbicides.
-
Coordination Chemistry : In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals. These complexes can have a variety of applications, including catalysis and materials science.
-
Organometallic Chemistry : Pyrazoles can also be used in organometallic chemistry. They can form organometallic compounds, which have applications in catalysis, materials science, and medicinal chemistry.
-
Synthesis of Other Chemical Compounds : Pyrazole derivatives can be used as intermediates in the synthesis of other chemical compounds. For example, 2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a compound that can be used in the synthesis of other chemicals .
-
Antileishmanial and Antimalarial Evaluation : Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which could be useful in the development of antileishmanial and antimalarial drugs .
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-2-(1-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGDWFIYTVOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
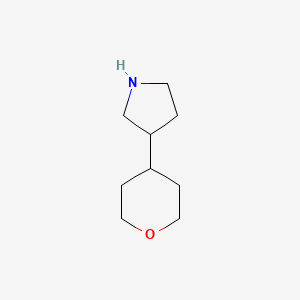
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
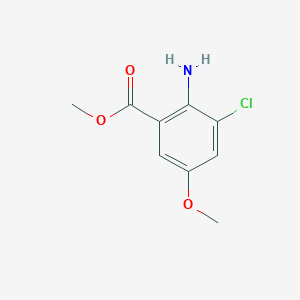

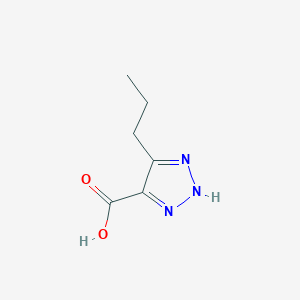
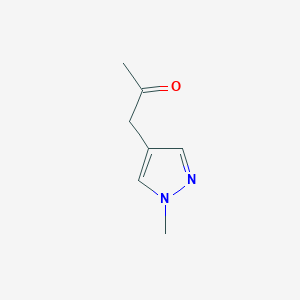
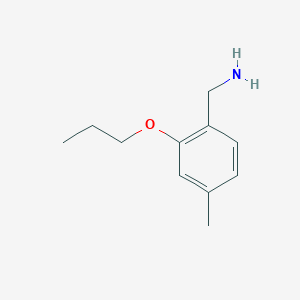
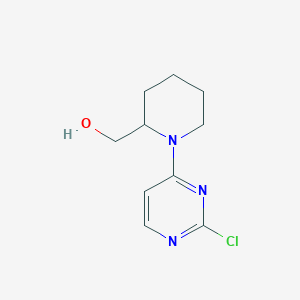
![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)
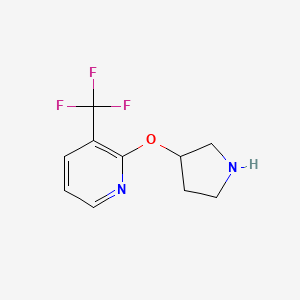
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)
